4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine
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Overview
Description
“4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine” is a chemical compound with the molecular formula C15H11ClN2O . It is a type of heterocyclic compound, which are often used in drug discovery due to their versatility .
Synthesis Analysis
The synthesis of similar compounds often involves the use of nitrogen- and oxygen-containing scaffolds . For instance, the synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .Molecular Structure Analysis
The molecular structure of “4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine” includes an oxazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve nucleophilic aromatic substitution reactions . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for “4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine” and similar compounds often involve further refinement and exploration of their potential as anti-infective agents . Additionally, the development of new chemical entities to act against resistant microorganisms is a key area of focus .
properties
CAS RN |
1211594-43-2 |
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Product Name |
4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine |
Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.716 |
IUPAC Name |
4-[4-(2-chlorophenyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C15H11ClN2O/c16-13-4-2-1-3-12(13)14-9-19-15(18-14)10-5-7-11(17)8-6-10/h1-9H,17H2 |
InChI Key |
OVQNVKYJFFUTID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=COC(=N2)C3=CC=C(C=C3)N)Cl |
Origin of Product |
United States |
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